![molecular formula C12H11Br2N5O2 B249388 N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)
N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide, commonly known as DBTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBTA belongs to the class of triazole-based compounds and is known for its unique properties, including its ability to act as an antimicrobial agent, antifungal agent, and anticancer agent.
Wirkmechanismus
The exact mechanism of action of DBTA is not fully understood. However, it is believed that DBTA exerts its antimicrobial and antifungal activities by inhibiting the growth and replication of microorganisms. DBTA is also known to inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components in microorganisms.
Biochemical and Physiological Effects
DBTA has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that DBTA can induce apoptosis, or programmed cell death, in cancer cells. Additionally, DBTA has been found to inhibit the proliferation of cancer cells and induce cell cycle arrest. DBTA has also been shown to exhibit anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DBTA is its broad-spectrum antimicrobial and antifungal activity. This makes it a potential candidate for the development of new antimicrobial and antifungal agents. Additionally, DBTA has been found to exhibit anticancer activity, making it a potential candidate for the development of new anticancer drugs.
However, there are also some limitations associated with the use of DBTA in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, DBTA has been found to exhibit cytotoxicity in some cell lines, which can limit its potential applications.
Zukünftige Richtungen
There are several future directions that can be explored in the field of DBTA research. One potential direction is the development of new antimicrobial and antifungal agents based on the structure of DBTA. Another potential direction is the development of new anticancer drugs based on the anticancer activity of DBTA. Additionally, further studies can be conducted to better understand the mechanism of action of DBTA and its potential applications in various scientific fields.
Synthesemethoden
DBTA can be synthesized using various methods, including the reaction of 4-aminobenzoyl chloride with 3,5-dibromo-1H-1,2,4-triazole. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure DBTA.
Wissenschaftliche Forschungsanwendungen
DBTA has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. DBTA has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, DBTA has been found to possess antifungal activity against Candida albicans.
Eigenschaften
Produktname |
N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide |
---|---|
Molekularformel |
C12H11Br2N5O2 |
Molekulargewicht |
417.06 g/mol |
IUPAC-Name |
N-(4-acetamidophenyl)-2-(3,5-dibromo-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C12H11Br2N5O2/c1-7(20)15-8-2-4-9(5-3-8)16-10(21)6-19-12(14)17-11(13)18-19/h2-5H,6H2,1H3,(H,15,20)(H,16,21) |
InChI-Schlüssel |
SDLCCGHINJMYAS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=NC(=N2)Br)Br |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=NC(=N2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.